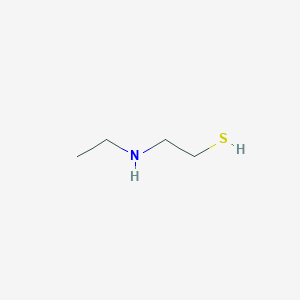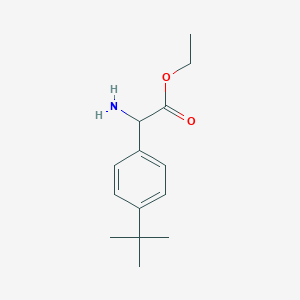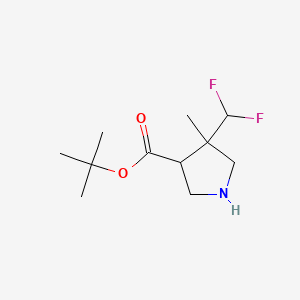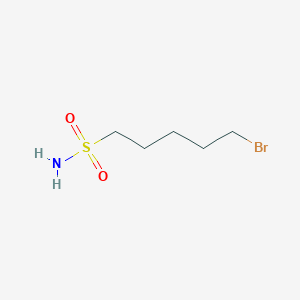![molecular formula C13H22Cl2N2 B13512585 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride typically involves the reaction of 3-methylbenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-[(3-Methoxyphenyl)methyl]piperidin-4-amine dihydrochloride: Similar structure but with a methoxy group instead of a methyl group.
1-(3,4-Dimethoxyphenyl)piperidin-4-amine: Contains additional methoxy groups on the phenyl ring.
1-(4-Fluorobenzyl)piperidin-4-amine: Substituted with a fluorine atom on the benzyl group.
These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s pharmacological profile and potency.
特性
分子式 |
C13H22Cl2N2 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
1-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(14)6-8-15;;/h2-4,9,13H,5-8,10,14H2,1H3;2*1H |
InChIキー |
QPZFTBUAUUPTBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)





![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)

![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)


